DCS vs. Silane (SiH₄): Reduced Low-Temperature Growth Rate by Two Orders of Magnitude
For low-temperature (<575°C) silicon growth in a reduced pressure CVD (RPCVD) tool, the growth rate from dichlorosilane (DCS) is approximately 100 times slower than from silane (SiH₄). This quantifies the well-known trade-off in using chlorinated precursors for enhanced selectivity and control, at the cost of deposition rate. [1]
| Evidence Dimension | Silicon Growth Rate |
|---|---|
| Target Compound Data | Approximately 1x (baseline, ~0.01x relative to SiH₄) |
| Comparator Or Baseline | Silane (SiH₄) growth rate, defined as 100x DCS rate |
| Quantified Difference | SiH₄ growth rate is roughly 10 times higher than DCS for T<575°C; disilane (Si₂H₆) is roughly 10 times higher than SiH₄ (and ~100x higher than DCS). |
| Conditions | 300 mm industrial Reduced Pressure-Chemical Vapor Deposition (RPCVD) tool at 2660 Pa (20 Torr) and T<575°C [1] |
Why This Matters
This large difference in growth rate defines the process window and throughput for low-temperature epitaxy, making DCS unsuitable for high-throughput, low-temperature Si deposition where silane or disilane would be preferred.
- [1] Hartmann, J. M., Benevent, V., Damlencourt, J. F., & Billon, T. (2012). A benchmarking of silane, disilane and dichlorosilane for the low temperature growth of group IV layers. Thin Solid Films, 520(8), 3185-3189. DOI: 10.1016/j.tsf.2011.10.164 View Source
